REACTION_CXSMILES
|
Cl[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>C1COCC1>[O:16]1[CH2:17][CH2:18][N:13]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=2)[CH2:14][CH2:15]1
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
1 g
|
Type
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reactant
|
Smiles
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N1CCOCC1
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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it was partitioned between EtOAc (150 mL) and NaHCO3 (50 mL, satd aq. solution)
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Type
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DRY_WITH_MATERIAL
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Details
|
The separated organic layer was dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |